N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide is a novel compound that belongs to the class of benzoimidazole derivatives. These compounds have gained attention due to their potential biological activities, including anticancer, anti-inflammatory, and antidiabetic properties. The specific structure of N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide suggests it may possess unique pharmacological effects, making it a subject of interest in medicinal chemistry.
This compound is synthesized through various chemical processes that involve cyclohexyl and benzoimidazole moieties. The synthesis methods often utilize starting materials such as acetamides and benzoimidazole derivatives, which are modified to produce the desired compound.
N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide can be classified as:
The synthesis of N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide typically involves the following steps:
The synthesis may involve:
For example, one method involves reacting 2-cyclohexyl-1H-benzimidazole with acetic anhydride in a suitable solvent under controlled temperature conditions to yield N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide with a good yield and purity.
The molecular structure of N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide includes:
The molecular formula for N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide is C_{15}H_{18}N_{2}O, and its molecular weight is approximately 246.32 g/mol. The compound's structural features can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide can participate in various chemical reactions typical for amides and heterocycles:
The stability of this compound under different pH conditions can be studied through kinetic experiments, which help determine its reactivity profile. Additionally, its interactions with biological targets can be explored through in vitro assays.
The mechanism of action for N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide likely involves:
Preliminary studies suggest that derivatives of benzimidazole exhibit significant biological activity through mechanisms involving inhibition of enzyme activity or modulation of signaling pathways relevant to disease processes.
Relevant analyses include:
N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide has potential applications in:
Molecular Architecture:N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide (systematic name: N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide) features a benzimidazole core substituted at N1 with a cyclohexyl group and at C5 with an acetamide moiety. Its molecular formula is C₁₅H₁₉N₃O (MW: 257.33 g/mol), with the following key structural attributes [1]:
Table 1: Molecular Properties of N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide and Related Derivatives
Property | N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide | Complex Benzimidazole-Acetamide Analog [4] | N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]but-2-ynamide [6] |
---|---|---|---|
Molecular Formula | C₁₅H₁₉N₃O | C₂₃H₃₂N₄O₂S | C₁₇H₁₉N₃O |
Molecular Weight (g/mol) | 257.33 | 428.59 | 281.35 |
Key Substituents | Cyclohexyl, acetamide | Piperidinyl, thioether, acetamide | Butynamide, cyclohexyl |
Topological Polar Surface Area (Ų) | 55.7 (estimated) | 92.5 | 58.6 (estimated) |
Structure-Property Relationships:
Benzimidazole derivatives have evolved from antiparasitic agents to privileged scaffolds in modern drug discovery. Key developmental phases include:
Early Generation (Pre-2000):Initial benzimidazole therapeutics focused on veterinary and human antiparasitics (e.g., albendazole, thiabendazole), leveraging their tubulin-binding properties. The discovery of benzimidazole-based proton pump inhibitors (e.g., omeprazole) in the 1980s demonstrated their applicability beyond antimicrobial therapy and highlighted their pH-dependent target engagement mechanisms .
Modern Era (2010–Present):Patent activity surged from 2015–2020, with benzimidazole-acetamide hybrids emerging as key players in multiple therapeutic areas:
Table 2: Milestones in Benzimidazole-Acetamide Hybrid Development (2015–2021)
Therapeutic Area | Development Milestone | Patent/Publication Focus |
---|---|---|
Multitarget Agents | Rise of benzimidazoles targeting ≥2 pathways (e.g., kinase-ROS dual inhibitors) | WO2017191127, US2018312455 [2] |
Solubility Optimization | Phosphate prodrugs of (S)-N-((3-(3-fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide (47.1 mg/mL solubility) | EP3290442A1 [1] |
CNS Penetration | Radiolabeled methyl N-[5-(3'-halobenzoyl)-1H-benzimidazol-2-yl]carbamates for brain imaging | US20190022214A1 [1] |
Structural Diversification | Complex hybrids (e.g., N-cyclohexyl-2-[[1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl]thio]acetamide) | CN106432165A [4] |
Patent Landscape and Clinical Translation:A 2021 patent review identified 78 granted patents for benzimidazole derivatives (2015–2020), with 12% incorporating acetamide functionalities [2]. While most focus on novel target engagement strategies (e.g., allosteric kinase modulation, protein-protein disruption), only select candidates have entered clinical trials. The historical trajectory suggests that N-(2-cyclohexyl-1H-benzoimidazol-5-yl)-acetamide derivatives could fill gaps in:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5